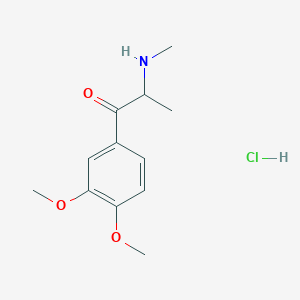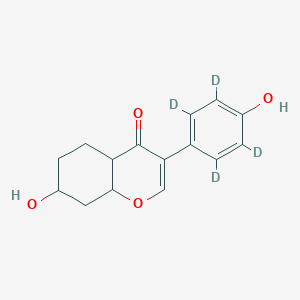
Daidzein-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a deuterated form of daidzein, an isoflavone phytoestrogenic compound found in soybeans and other legumes. The deuterium atoms replace the hydrogen atoms in the molecular structure, making it useful as an internal standard for the quantification of daidzein in various analytical applications . Daidzein itself is known for its estrogenic activity and has been studied for its potential health benefits, including anti-cancer, anti-inflammatory, and antioxidant properties .
Wissenschaftliche Forschungsanwendungen
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Daidzein-d4, like its non-deuterated counterpart Daidzein, primarily targets estrogen receptors , specifically ER-alpha and ER-beta . These receptors play a crucial role in various physiological processes, including the regulation of the reproductive system, cardiovascular function, bone health, and cognition .
Mode of Action
This compound interacts with its targets, the estrogen receptors, in a multifaceted manner. It can bind to these receptors and either mimic or block the action of endogenous estrogen, depending on the tissue type and the presence of other hormonal signals . This dual activity classifies this compound as a selective estrogen receptor modulator (SERM). In tissues where estrogen has a proliferative effect, such as the breast and uterus, this compound may exhibit anti-estrogenic properties, potentially reducing the risk of hormone-dependent cancers. Conversely, in tissues where estrogen plays a protective role, such as bone and the cardiovascular system, this compound can act like estrogen, thereby promoting bone density and improving lipid profiles .
Biochemical Pathways
This compound influences various biochemical pathways. It is primarily produced by the phenylpropane pathway in legumes . After ingestion, it is subject to glucuronidation at the 7-hydroxyl position, and daidzein-7-O-glucuronide is its main metabolite . This compound also modulates the activity of key enzymes and proteins, such as tyrosine kinases and growth factor receptors, contributing to its broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of this compound, such as less aqueous solubility, low permeability, and poor bioavailability, are major obstacles restricting its therapeutic applications . Studies have shown that nano-formulations like nanoemulsion and nanosuspension can increase the oral bioavailability of this compound . After oral administration, the area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach maximum plasma concentration (tmax), and elimination half-life (t1/2) values for this compound were significantly improved with these formulations .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to promote the viability and proliferation of certain cells . It also has various biological activities, including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol effects . Furthermore, it has been shown to have neuroprotective effects in a stroke model via the Akt/mTOR/BDNF channel .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, during the fermentation of legume food, this compound can be decomposed into its aglycone form of Daidzein under the action of glucosidase, and bacteria and endogenous enzymes in the human intestinal tract can further convert Daidzein into equol . Moreover, this compound is subject to photodegradation in different environments .
Biochemische Analyse
Biochemical Properties
Daidzein-d4 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that this compound can be metabolized by human intestinal bacteria into methoxylated daidzein (M1), acetylated daidzin (M2), hydroxylated daidzein (M3), and daidzein (M4) . This indicates that this compound interacts with the enzymes responsible for these metabolic transformations.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For example, it has been found to promote the viability and proliferation of Female Germline Stem Cells (FGSCs) . It also has been reported to have anti-inflammatory and potential antidiabetic properties .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level with various biomolecules. It has been found to activate the Akt signaling pathway in FGSCs . Furthermore, it has been suggested that this compound could induce breast cancer cell apoptosis through the mitochondrial caspase-dependent cell death pathway .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been found that this compound can be metabolized into various metabolites over time by human intestinal bacteria .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found that this compound could protect animals against ischemic damage through the regulation of the Akt/mTOR/BDNF channel .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found that this compound can be metabolized by human intestinal bacteria into methoxylated daidzein (M1), acetylated daidzin (M2), hydroxylated daidzein (M3), and daidzein (M4) .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, it has been found that trace prototype compounds of this compound were detected in the plasma 4 hours after the intravenous injection of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can be synthesized through the deuteration of daidzein. One common method involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents like deuterated methanol (CD3OD). The reaction is typically carried out under mild conditions to ensure selective deuteration without affecting the overall structure of the compound .
Industrial Production Methods
Industrial production of daidzein-d4 often involves the use of advanced techniques such as enzymatic hydrolysis of daidzin (a glycoside form of daidzein) in a “green” reaction medium like deep eutectic solvents (DESs). This method is environmentally friendly and highly efficient, achieving high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: 7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert daidzein-d4 into its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, dihydro, and substituted derivatives of this compound, which can exhibit different biological activities and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daidzein: The non-deuterated form of daidzein, with similar biological activities but different analytical properties.
Uniqueness of 7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one’s uniqueness lies in its deuterium labeling, which enhances its stability and makes it an ideal internal standard for analytical applications. This property allows for more accurate quantification and analysis of daidzein and related compounds in various research settings .
Eigenschaften
IUPAC Name |
7-hydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-4,8,11-12,14,16-17H,5-7H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCTVATYOBOWGI-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O)OC=C(C2=O)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=COC3CC(CCC3C2=O)O)[2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
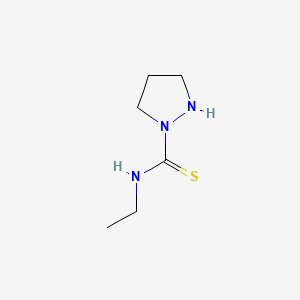


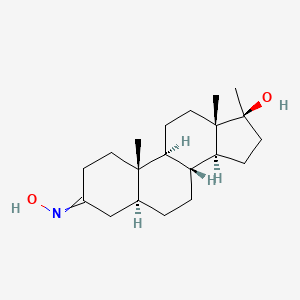
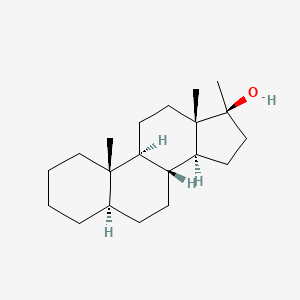
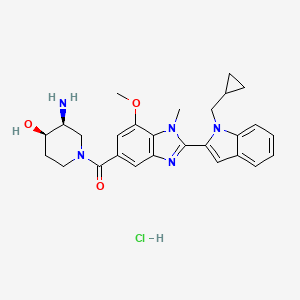
![5-Thiocyanato-1H-benzo[d]imidazole](/img/structure/B593302.png)
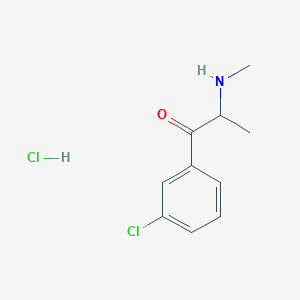
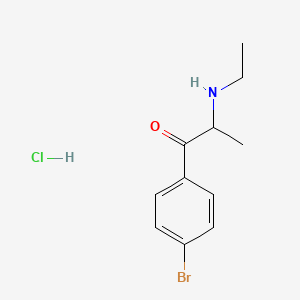
![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)
